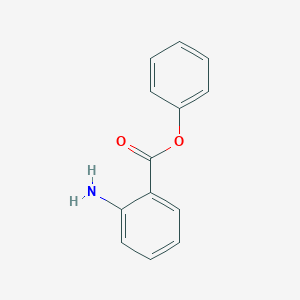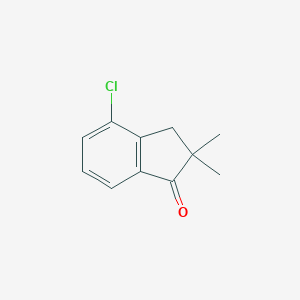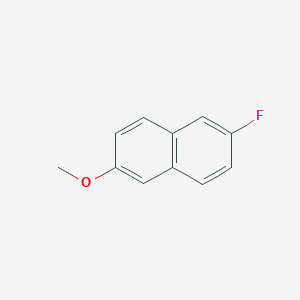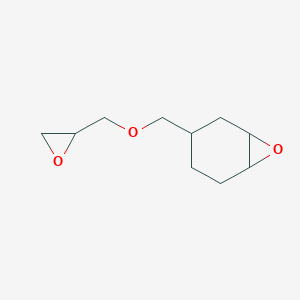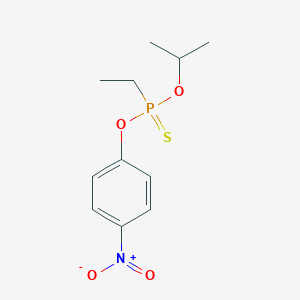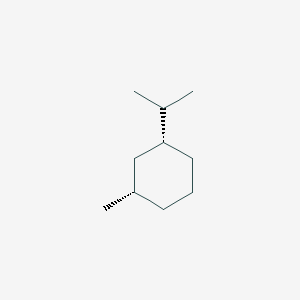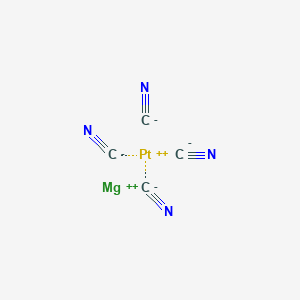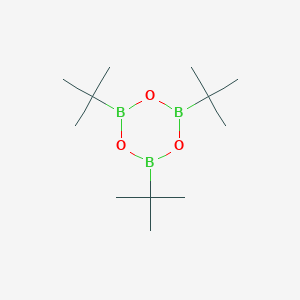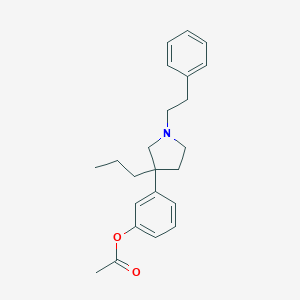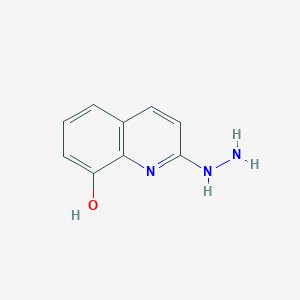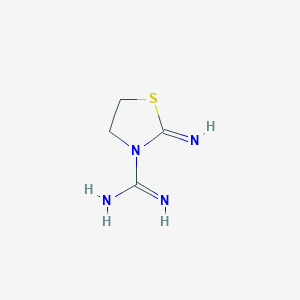
Dysprosium phosphide (DyP)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium phosphide (DyP) is a rare earth metal compound that has been gaining attention in the scientific community due to its unique properties and potential applications. DyP is a semiconductor material that exhibits excellent electrical and optical properties, making it suitable for various electronic and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Dysprosium phosphide (DyP) is not well understood, but it is believed to be related to its unique electronic and optical properties. Dysprosium phosphide (DyP) is a semiconductor material that exhibits a bandgap in the visible range, which makes it suitable for various electronic and optoelectronic applications. Dysprosium phosphide (DyP) also exhibits excellent electrical conductivity, which is essential for its use as a semiconductor material.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dysprosium phosphide (DyP). However, some studies have suggested that Dysprosium phosphide (DyP) may have potential applications in the field of biomedicine. For example, Dysprosium phosphide (DyP) has been shown to exhibit antibacterial properties, which could be useful in the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
Dysprosium phosphide (DyP) has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, Dysprosium phosphide (DyP) also has some limitations, including its high cost and limited availability. Additionally, Dysprosium phosphide (DyP) is a toxic material that requires special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on Dysprosium phosphide (DyP). One area of research is the development of new synthesis methods for Dysprosium phosphide (DyP) that are more efficient and cost-effective. Another area of research is the exploration of new applications for Dysprosium phosphide (DyP) in the fields of biomedicine and energy storage. Additionally, research on the toxicity and environmental impact of Dysprosium phosphide (DyP) is needed to ensure its safe use and disposal.
In conclusion, Dysprosium phosphide (DyP) is a rare earth metal compound that exhibits unique properties and potential applications in various fields. While there is still much to learn about Dysprosium phosphide (DyP), the research conducted so far suggests that it could be a valuable material for the development of electronic, optoelectronic, and catalytic devices. Further research is needed to fully understand the mechanism of action of Dysprosium phosphide (DyP) and to explore its potential applications in biomedicine and energy storage.
Synthesemethoden
Dysprosium phosphide (DyP) can be synthesized through various methods, including chemical vapor deposition, solid-state reaction, and sol-gel process. Among these methods, chemical vapor deposition is the most widely used technique for synthesizing Dysprosium phosphide (DyP). In this method, a mixture of dysprosium chloride and hydrogen gas is heated to a high temperature, which results in the formation of Dysprosium phosphide (DyP).
Wissenschaftliche Forschungsanwendungen
Dysprosium phosphide (DyP) has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and catalysis. In the field of electronics, Dysprosium phosphide (DyP) has been used as a high-performance semiconductor material for the fabrication of field-effect transistors and other electronic devices. In the field of optoelectronics, Dysprosium phosphide (DyP) has been used as a luminescent material for the fabrication of light-emitting diodes and other optoelectronic devices. In the field of catalysis, Dysprosium phosphide (DyP) has been used as a catalyst for various chemical reactions, including hydrogenation, dehydrogenation, and oxidation.
Eigenschaften
CAS-Nummer |
12019-91-9 |
|---|---|
Produktname |
Dysprosium phosphide (DyP) |
Molekularformel |
DyP |
Molekulargewicht |
193.47 g/mol |
IUPAC-Name |
phosphanylidynedysprosium |
InChI |
InChI=1S/Dy.P |
InChI-Schlüssel |
NAUXLTDHJZDBHT-UHFFFAOYSA-N |
SMILES |
P#[Dy] |
Kanonische SMILES |
P#[Dy] |
Andere CAS-Nummern |
12019-91-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



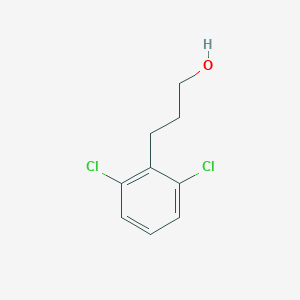
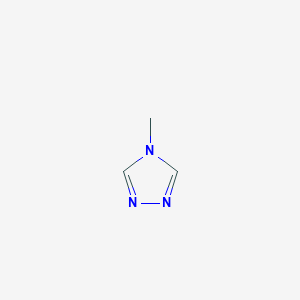
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
